1,1,2,3-Tetrabromopropane

Description

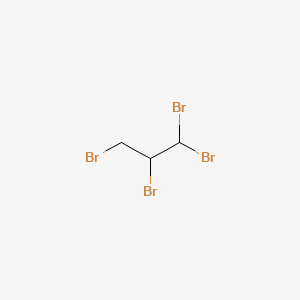

Structure

3D Structure

Properties

CAS No. |

34581-76-5 |

|---|---|

Molecular Formula |

C3H4Br4 |

Molecular Weight |

359.68 g/mol |

IUPAC Name |

1,1,2,3-tetrabromopropane |

InChI |

InChI=1S/C3H4Br4/c4-1-2(5)3(6)7/h2-3H,1H2 |

InChI Key |

FCMPIAVBSFMMDT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(Br)Br)Br)Br |

Origin of Product |

United States |

Mechanistic Studies of 1,1,2,3 Tetrabromopropane Reactivity

Nucleophilic Substitution (S(_N)) Pathways: Investigation of Stereochemical and Electronic Factors

Nucleophilic substitution (S(_N)) reactions of 1,1,2,3-tetrabromopropane involve the displacement of one or more bromide ions by a nucleophile. The specific pathway, whether S(_N)1 or S(_N)2, and the corresponding reaction rates are heavily influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. chemistrysteps.comlibretexts.orglibretexts.org

Computational Analysis of S(_N)2 Reactivity in Halogenated Pollutants

While specific computational studies on the S(_N)2 reactivity of this compound are not extensively available in the public domain, general principles from computational analyses of other halogenated pollutants can be applied for a qualitative understanding. mdpi.comresearchgate.net Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for analyzing the potential energy surfaces of S(_N)2 reactions. mdpi.comresearchgate.net These studies help in understanding the transition state geometries, activation energies, and the influence of solvent effects on the reaction rates.

For a typical S(_N)2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry. chemistrysteps.comlibretexts.orglibretexts.org The presence of multiple bromine atoms in this compound introduces significant steric hindrance and electronic effects that modulate the S(_N)2 reactivity at each of the substituted carbon atoms.

Table 1: General Factors Influencing S(_N)2 Reactivity

| Factor | Influence on S(_N)2 Reaction Rate | Rationale |

| Substrate Structure | Methyl > Primary > Secondary >> Tertiary | Steric hindrance impedes backside attack of the nucleophile. masterorganicchemistry.com |

| Leaving Group Ability | I > Br > Cl > F | Weaker bases are better leaving groups as they are more stable. libretexts.org |

| Nucleophile Strength | Stronger nucleophiles lead to faster reactions. | A stronger nucleophile can more effectively attack the electrophilic carbon. libretexts.org |

| Solvent | Polar aprotic solvents are preferred. | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. libretexts.org |

A computational study on a range of halogenated compounds revealed that the potential for enzymatic degradation via an S(_N)2 mechanism is highly dependent on the molecule's ability to fit into the enzyme's active site. stanford.edu For instance, in a study involving haloalkane dehalogenase, this compound was among the compounds that did not favorably dock into the active site, suggesting a lower likelihood of this specific biological transformation pathway. stanford.edu

Influence of Vicinal and Geminal Halogenation on Reaction Rates

The arrangement of halogen atoms, whether on the same carbon (geminal) or adjacent carbons (vicinal), has a profound impact on the S(_N)2 reaction rates. In this compound, both geminal (at C1) and vicinal (at C1-C2 and C2-C3) relationships exist.

Geminal Halogenation: The two bromine atoms on C1 are expected to significantly influence the reactivity at this center. While one bromine atom acts as a leaving group, the second geminal bromine atom can exert a strong electron-withdrawing inductive effect, which might slightly increase the electrophilicity of the carbon atom. However, this is often counteracted by the steric hindrance posed by the second halogen.

Vicinal Halogenation: The bromine atoms on adjacent carbons (C1 and C2; C2 and C3) also influence each other's reactivity. The electron-withdrawing effect of a vicinal bromine atom can decrease the electron density at the adjacent carbon, potentially making it more susceptible to nucleophilic attack. However, steric hindrance remains a critical factor.

Generally, increasing the number of halogen substitutions on an alkyl halide tends to decrease the rate of S(_N)2 reactions due to increased steric hindrance. masterorganicchemistry.com Therefore, the reactivity of the different carbon centers in this compound towards a given nucleophile would be expected to vary, with the primary carbon (C3) likely being more reactive in an S(_N)2 displacement than the secondary carbon (C2), assuming the nucleophile is not sterically bulky.

Elimination Reactions (E): Dehydrohalogenation and Dehalogenation Mechanisms

In the presence of a base, this compound can undergo elimination reactions, leading to the formation of unsaturated compounds. These reactions can proceed via dehydrohalogenation (removal of HBr) or dehalogenation (removal of Br(_2)).

Formation of Unsaturated Systems (e.g., propyne (B1212725) formation from tetrabromopropanes with zinc)

A notable reaction of polyhalogenated alkanes is their dehalogenation with metals like zinc. The reaction of tetrabromopropanes with zinc dust can lead to the formation of alkynes. For instance, the treatment of 1,1,2,2-tetrabromopropane (B14694852) with zinc powder is a known method for the synthesis of propyne. youtube.comdoubtnut.com

The mechanism for the dehalogenation of vicinal tetrahalides with zinc is believed to proceed through a series of steps. stackexchange.comstackexchange.comechemi.com Initially, zinc inserts into a carbon-bromine bond to form an organozinc intermediate. This is followed by the elimination of a second bromine atom from the adjacent carbon, leading to the formation of a double bond. In the case of a tetrabromo compound, this process can occur twice to yield an alkyne.

For this compound, the reaction with zinc would likely proceed through the formation of various brominated propene intermediates before yielding propyne. The initial dehalogenation could occur at the vicinal C1-C2 or C2-C3 positions. Subsequent elimination of the remaining bromine atoms would lead to the final alkyne product.

Reaction Scheme: Plausible pathway for the formation of propyne from this compound with zinc

CH(Br)₂-CH(Br)-CH₂Br + Zn → [Intermediate Organozinc Compounds] → CH≡C-CH₃ + ZnBr₂

Influence of Reaction Conditions on Elimination Selectivity

The selectivity of elimination reactions (regioselectivity and stereoselectivity) is highly dependent on the reaction conditions, including the strength and steric bulk of the base, the solvent, and the temperature. ksu.edu.sa

Base Strength and Steric Hindrance: In dehydrohalogenation reactions, the use of a strong, non-bulky base, such as sodium ethoxide, typically favors the formation of the more substituted (Zaitsev) alkene, as it is the more thermodynamically stable product. libretexts.org Conversely, a sterically hindered base, like potassium tert-butoxide, will preferentially abstract a proton from the least sterically hindered carbon, leading to the formation of the less substituted (Hofmann) alkene. In the case of this compound, the choice of base would influence which of the possible bromo- or dibromopropenes are formed as intermediates.

Temperature: Higher reaction temperatures generally favor elimination reactions over substitution reactions. ksu.edu.sa

Table 2: General Influence of Reaction Conditions on Elimination Selectivity

| Condition | Effect on Selectivity | Example |

| Base | Strong, non-bulky bases favor the Zaitsev product. | Sodium Ethoxide |

| Bulky bases favor the Hofmann product. | Potassium tert-Butoxide | |

| Solvent | Less polar solvents can favor elimination. | Ethanol is a common solvent for elimination reactions. |

| Temperature | Higher temperatures favor elimination over substitution. | Refluxing conditions are often used. |

Intramolecular Rearrangements and Isomerization Pathways

While specific studies on the intramolecular rearrangements and isomerization of this compound are limited, polyhalogenated alkanes, in general, can be susceptible to such transformations under certain conditions, such as in the presence of Lewis acids or under thermal stress. These rearrangements often proceed through carbocationic intermediates, leading to the migration of a halogen or an alkyl group to form a more stable isomer. For instance, the isomerization of brominated butyl rubber has been observed under both electrophilic and nucleophilic catalysis. researchgate.net However, without specific experimental data for this compound, any discussion on its isomerization pathways remains speculative.

Radical Reaction Pathways and Their Synthetic Utility

The reactivity of this compound is significantly influenced by the presence of multiple carbon-bromine bonds, which can undergo homolytic cleavage to initiate radical chain reactions. These reactions are typically initiated by thermal or photochemical methods, or through the use of a chemical radical initiator. A common system for initiating such reactions involves the use of azobisisobutyronitrile (AIBN) in conjunction with a radical mediator like tributyltin hydride (n-Bu3SnH). libretexts.orgnumberanalytics.com

The initiation sequence begins with the decomposition of AIBN upon heating (typically around 80°C) to yield two 2-cyanoprop-2-yl radicals and nitrogen gas. libretexts.orguchicago.edu These initiator radicals then abstract a hydrogen atom from tributyltin hydride to generate the tributyltin radical (n-Bu3Sn•), which acts as the key chain-propagating species. libretexts.org

Reductive Dehalogenation

One of the primary radical pathways for this compound is reductive dehalogenation. This process allows for the selective removal of bromine atoms and their replacement with hydrogen.

The propagation cycle involves two main steps:

Halogen Atom Abstraction: The tributyltin radical abstracts a bromine atom from this compound to form a stable tributyltin bromide molecule and a carbon-centered bromopropyl radical. libretexts.org The site of abstraction can vary, leading to different radical intermediates.

Hydrogen Atom Transfer: The newly formed carbon radical abstracts a hydrogen atom from a molecule of tributyltin hydride. libretexts.org This step yields the reduced product (a tribromopropane) and regenerates the tributyltin radical, which can then participate in another cycle, thus propagating the chain reaction.

Radical Elimination

Vicinal dihalides, or compounds with halogens on adjacent carbons, are known to undergo elimination reactions under radical conditions to form alkenes. libretexts.org this compound contains a vicinal dibromide moiety at the C2 and C3 positions, as well as a geminal dibromide group at the C1 position.

Following the initial formation of a carbon radical, a subsequent elimination of a bromine atom from an adjacent carbon (a process known as β-scission) can occur. This results in the formation of a carbon-carbon double bond. For example, a radical formed at the C2 position could lead to the expulsion of a bromine radical from the C3 position, yielding a brominated propene derivative. This pathway provides a synthetic route to valuable unsaturated organobromine compounds. The reaction of vicinal dihalides with reagents like sodium iodide or zinc dust can also proceed via radical or radical-like mechanisms to yield alkenes. libretexts.org

The synthetic utility of these radical pathways lies in their ability to transform a saturated, polyhalogenated alkane into a range of other valuable chemical structures.

Interactive Data Table: Radical Reaction Pathways of this compound

| Reaction Type | Typical Reagents | Key Intermediate | Primary Product Type | Synthetic Value |

| Reductive Dehalogenation | n-Bu3SnH, AIBN (cat.) | Carbon-centered bromopropyl radical | Tribromopropanes | Controlled synthesis of less-halogenated alkanes. organic-chemistry.org |

| Radical Elimination | Heat or radical initiator | Carbon radical adjacent to a C-Br bond | Brominated propenes | Synthesis of unsaturated building blocks. libretexts.org |

Interactive Data Table: Properties of this compound

| Property | Value | Source Index |

| IUPAC Name | This compound | nih.govnist.gov |

| Molecular Formula | C3H4Br4 | nih.govnist.gov |

| Molecular Weight | 359.68 g/mol | nih.govnist.gov |

| CAS Registry Number | 34581-76-5 | nih.govnist.gov |

Computational and Theoretical Chemistry of 1,1,2,3 Tetrabromopropane

Quantum Chemical Calculations for Molecular Conformation and Stability

Quantum chemical calculations are instrumental in understanding the three-dimensional arrangement of atoms in 1,1,2,3-tetrabromopropane and its relative stability. These calculations provide insights into the preferred shapes (conformations) the molecule adopts and the energy associated with each.

Reaction Pathway Modeling and Transition State Analysis (e.g., SN2 reactivity modeling)

Computational modeling is a powerful tool for investigating the chemical reactions of this compound. By mapping out the potential energy surface for a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition state that must be overcome.

This compound can undergo several types of reactions, including nucleophilic substitution and elimination. Modeling these reactions, particularly SN2 (bimolecular nucleophilic substitution) reactions, provides valuable insights into the molecule's reactivity. In an SN2 reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromine atom), leading to the displacement of the leaving group in a single, concerted step. ncert.nic.in

The rate of an SN2 reaction is highly dependent on the steric hindrance around the reaction center. ncert.nic.in For brominated alkanes, the reactivity generally follows the order of methyl > primary > secondary > tertiary, due to the increasing bulkiness around the carbon atom which hinders the approach of the nucleophile. ncert.nic.in In this compound, the bromine atoms are located on primary and secondary carbons, making them potential sites for SN2 attack.

Computational models can calculate the activation energy for these reactions, which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. These models can also predict the stereochemistry of the products. For instance, SN2 reactions are known to proceed with an inversion of configuration at the reaction center. ncert.nic.in

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Applications in Brominated Propane (B168953) Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net These models are built by finding a mathematical relationship between the properties of a set of known compounds and their calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, and electronic properties.

In recent years, machine learning (ML) algorithms have been increasingly used to develop more accurate and robust QSPR models. rsc.orgrsc.org These advanced computational techniques can handle large and complex datasets and can identify non-linear relationships between molecular structure and properties that may be missed by traditional statistical methods. nih.gov

For brominated propane derivatives like this compound, QSPR and ML models can be used to predict a wide range of properties, including boiling point, vapor pressure, and solubility. researchgate.net This is particularly useful when experimental data is scarce or difficult to obtain. By training a model on a dataset of related brominated compounds with known properties, it is possible to make accurate predictions for new or less-studied molecules. The development of these models typically involves two key steps: the quantification of molecular structures and the establishment of a mathematical link between the structure and its properties. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with each other. In an MD simulation, the atoms of the system are treated as classical particles, and their motions are calculated by solving Newton's equations of motion.

For this compound, MD simulations can be used to investigate its behavior in the liquid state. These simulations can provide detailed information about the intermolecular forces that govern the properties of the bulk material. The primary intermolecular forces at play for a nonpolar molecule like this compound are London dispersion forces, which arise from temporary fluctuations in the electron distribution. The strength of these forces increases with the size and surface area of the molecule.

MD simulations can also be used to study how this compound interacts with other molecules, such as solvents or other chemical species. This is important for understanding its behavior in chemical reactions and for predicting its partitioning in different environmental compartments. For example, simulations could model the interaction of this compound with a reactive species in a solvent, providing a dynamic picture of the reaction process.

Advanced Spectroscopic Characterization Techniques for Elucidating 1,1,2,3 Tetrabromopropane Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Analysis of Chemical Shifts and Coupling Constants for Conformational Analysis and Stereochemistry

A comprehensive analysis of the NMR spectra of 1,1,2,3-tetrabromopropane would provide significant insight into its conformational preferences and stereochemistry. In principle, the proton (¹H) and carbon-13 (¹³C) NMR spectra would reveal key structural features.

Hypothetical ¹H NMR Analysis: The ¹H NMR spectrum is expected to be complex due to the presence of stereocenters and the potential for different conformers. The protons on the propane (B168953) backbone would exhibit chemical shifts influenced by the number of adjacent bromine atoms. Vicinal coupling constants (³J) between protons on adjacent carbons would be particularly informative for conformational analysis, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Hypothetical ¹³C NMR Analysis: The ¹³C NMR spectrum would show three distinct signals corresponding to the three carbon atoms of the propane chain. The chemical shifts would be heavily influenced by the number of attached bromine atoms, with carbons bearing more bromine atoms appearing at lower field (higher ppm).

Without experimental data, a detailed table of chemical shifts and coupling constants cannot be provided.

Vibrational Spectroscopy (Infrared and Raman): Elucidation of Molecular Vibrations and Conformation-Specific Modes

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and determining the conformational isomers of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H stretching, C-H bending, and C-C stretching vibrations. The strong electronegativity and mass of the bromine atoms would significantly influence the C-Br stretching and bending vibrations, which would appear in the fingerprint region of the spectrum. Different conformers of the molecule would likely exhibit unique vibrational modes, which could, in principle, be resolved and assigned.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Due to the high polarizability of the C-Br bonds, the C-Br stretching vibrations are expected to be strong in the Raman spectrum. The technique is also particularly useful for studying molecules in aqueous solutions.

A detailed assignment of specific vibrational frequencies for different conformational modes of this compound is not possible without experimental spectra.

Electron Diffraction Studies for Gas-Phase Conformations

Gas-phase electron diffraction is a powerful technique for determining the precise geometry and conformational equilibrium of small molecules in the gaseous state. For this compound, this technique could provide definitive information on bond lengths, bond angles, and the dihedral angles that define the preferred conformations of the molecule. By analyzing the scattering patterns of electrons interacting with the molecule, a radial distribution curve can be generated, from which the internuclear distances can be derived. This would allow for the identification of the dominant conformers and the determination of their relative populations in the gas phase.

1,1,2,3 Tetrabromopropane As a Precursor and Synthetic Intermediate

Role in the Synthesis of Functionalized Organic Molecules and Complex Architectures

1,1,2,3-Tetrabromopropane is a key building block for the synthesis of various functionalized organic molecules, particularly unsaturated compounds. The presence of multiple bromine atoms allows for controlled elimination reactions, primarily dehydrobromination, to introduce double and triple bonds, leading to the formation of complex dienes and other unsaturated systems.

The reaction of this compound with a base, such as alcoholic potassium hydroxide (B78521) or sodium ethoxide, can lead to the elimination of hydrogen bromide (HBr) to form brominated dienes. The specific products formed depend on the reaction conditions, including the strength of the base, the solvent, and the temperature. For instance, a milder base might favor the elimination of a single HBr molecule, leading to a tribromopropene, while stronger conditions can promote further elimination to yield dibromodienes. These resulting brominated dienes are themselves valuable synthetic intermediates, amenable to further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, to introduce aryl or other organic fragments. rsc.orgmdpi.comnih.gov

A plausible reaction scheme for the dehydrobromination of this compound is the formation of various brominated propadienes and allenes. These highly reactive species can then be trapped with various reagents to construct more complex molecular architectures. While specific studies on this compound are limited in publicly available literature, the chemistry of analogous polybrominated alkanes strongly supports its utility in this area.

Table 1: Potential Dehydrobromination Products of this compound

| Starting Material | Reagent | Potential Products |

|---|

Applications in the Derivatization of Polymeric Materials

The modification of polymers to enhance their properties is a cornerstone of materials science. This compound can be utilized in the derivatization of polymeric materials, primarily to impart flame retardancy and modify surface characteristics. The high bromine content of the molecule makes it a candidate for use as a flame retardant additive or as a reactive component for grafting onto polymer backbones.

In the context of flame retardants, brominated compounds operate in the gas phase by releasing bromine radicals upon combustion. These radicals interfere with the chain reactions of combustion, thereby quenching the flame. While not as commonly cited as other brominated flame retardants, this compound could theoretically be incorporated into polymers either as an additive or through reactive grafting. nih.gov

Polymer derivatization can be achieved through two primary methods: "grafting to" and "grafting from". researchgate.netsci-hub.se

Grafting to : This method involves attaching pre-synthesized polymer chains to a functionalized substrate. In this context, this compound could be functionalized to create a reactive site, which is then attached to a polymer backbone.

Grafting from : This approach involves growing polymer chains from initiating sites on a substrate. This compound could be used to introduce initiator sites onto a polymer chain for subsequent polymerization of other monomers.

Although specific industrial applications of this compound in polymer derivatization are not widely documented, its chemical structure suggests potential for such uses, particularly in specialty polymers where high bromine content is desired for fire resistance.

Advanced Material Science Applications (e.g., high-density liquids for material separation processes)

For example, 1,1,2,2-tetrabromoethane (B165195) has a density of approximately 2.96 g/cm³, and 1,2,3-tribromopropane (B147538) has a density of around 2.4 g/mL. wikipedia.org Given its molecular formula of C₃H₄Br₄, it is expected that this compound would also possess a high density, making it a candidate for creating dense media for the separation of minerals, plastics, and other materials. nih.govnist.gov

Table 2: Physical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 34581-76-5 | C₃H₄Br₄ | 359.68 |

| (2R)-1,1,2,3-Tetrabromopropane | Not Available | C₃H₄Br₄ | 359.68 |

| 1,1,1,2-Tetrabromopropane | 72108-72-6 | C₃H₄Br₄ | 359.68 |

| 1,1,2,2-Tetrabromopropane (B14694852) | 34570-59-7 | C₃H₄Br₄ | 359.68 |

| 1,2,2,3-Tetrabromopropane | 54268-02-9 | C₃H₄Br₄ | 359.68 |

Data sourced from PubChem and other chemical databases. wikipedia.orgnih.govnih.govchemspider.comnih.govnih.gov

Stereoselective Synthesis Utilizing Chiral this compound Precursors

The presence of a chiral center at the C2 position of this compound opens up possibilities for its use in stereoselective synthesis. The enantiomers, (R)-1,1,2,3-tetrabromopropane and (S)-1,1,2,3-tetrabromopropane, can serve as chiral building blocks for the synthesis of enantiomerically pure or enriched target molecules.

The principles of stereoselective synthesis dictate that a reaction in which a new chiral center is formed will preferentially yield one stereoisomer over others. masterorganicchemistry.com This can be achieved through the use of a chiral substrate, chiral reagent, or a chiral catalyst. In this case, starting with an enantiomerically pure form of this compound would introduce chirality into the reaction from the outset.

For example, the dehydrobromination of a chiral this compound precursor could lead to the formation of chiral allenes or dienes. These chiral intermediates could then be used in subsequent reactions, such as cycloadditions or transition-metal-catalyzed cross-couplings, to generate complex chiral molecules with a high degree of stereocontrol. The field of asymmetric synthesis heavily relies on the availability of such chiral building blocks to construct complex natural products and pharmaceuticals. ub.edu

While specific examples of the use of chiral this compound in stereoselective synthesis are not prevalent in the literature, the fundamental principles of asymmetric synthesis suggest its potential as a valuable tool for chemists seeking to control the three-dimensional arrangement of atoms in a molecule.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-1,1,2,3-Tetrabromopropane |

| (S)-1,1,2,3-Tetrabromopropane |

| 1,1,1,2-Tetrabromopropane |

| 1,1,2,2-Tetrabromopropane |

| 1,2,2,3-Tetrabromopropane |

| 1,2,3-Tribromopropane |

| 1,1,2,2-Tetrabromoethane |

| Potassium Hydroxide |

| Sodium Ethoxide |

| Hydrogen Bromide |

| 1,2,3-Tribromopropene |

| 1,3-Dibromo-1,2-propadiene |

Environmental Transformation and Degradation Pathways of Polybrominated Propanes

Abiotic Degradation Mechanisms: Hydrolysis, Photolysis, and Chemical Transformation in Environmental Media

Abiotic degradation involves non-biological processes that break down chemical compounds. For 1,1,2,3-tetrabromopropane, key mechanisms include hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of the compound with water, leading to the substitution of a bromine atom with a hydroxyl group, forming an alcohol and a halide ion. The rate of hydrolysis for halogenoalkanes is dependent on the strength of the carbon-halogen bond. algoreducation.comstudysmarter.co.uk Generally, the reactivity follows the trend of C-I > C-Br > C-Cl > C-F, as the bond strength weakens. algoreducation.com Therefore, the carbon-bromine bonds in this compound are susceptible to cleavage by water, which acts as a nucleophile. studysmarter.co.uk The reaction mechanism can be either SN1 or SN2, depending on whether the carbon atom bearing the halogen is primary, secondary, or tertiary. docbrown.info For this compound, which contains both primary and secondary bromo-substituted carbons, a mixed or complex reaction pathway can be expected. The hydrolysis rate is influenced by factors such as temperature and pH. studysmarter.co.uk

Photolysis: Photolysis, or photochemical degradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Polybrominated compounds can undergo photolysis, which typically involves the cleavage of the carbon-bromine bond. mdpi.comnih.gov Studies on polybrominated diphenyl ethers (PBDEs) have shown that photolytic degradation occurs in water and other media, with the reaction rate often decreasing as the number of bromine atoms decreases. diva-portal.orgnih.gov The degradation of PBDEs has been observed under UV-A and UV-B radiation, which are components of sunlight. mdpi.com The process often proceeds via a stepwise reductive debromination. nih.gov It is plausible that this compound undergoes similar photolytic degradation in aquatic environments, leading to the formation of less-brominated propanes and other byproducts. The presence of substances like humic acids in natural waters can also influence the rate of photolysis.

Biotic Degradation Processes: Microbial Metabolism and Biotransformation Pathways (e.g., dehalogenation by microorganisms)

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of halogenated organic compounds from the environment. The primary mechanism for the breakdown of compounds like this compound is dehalogenation.

Microbial Metabolism and Dehalogenation: Many microorganisms have evolved enzymatic systems to break the carbon-halogen bond, a process known as dehalogenation. This allows them to use halogenated compounds as a source of carbon and energy. The enzymes responsible are called dehalogenases. For instance, research on the related compound 1,2,3-tribromopropane (B147538) has shown that it can be utilized as a sole carbon source by certain bacteria, such as Agrobacterium radiobacter. The initial step in this degradation pathway is a dehalogenation to form 2,3-dibromo-1-propanol (B41173).

Similarly, studies on the biodegradation of 1,2,3-trichloropropane (B165214) have demonstrated that the initial dehalogenation step is critical and can be achieved by haloalkane dehalogenases. Directed evolution has even been used to improve the efficiency of these enzymes for degrading recalcitrant compounds. It is highly probable that similar microbial consortia and enzymatic pathways are involved in the breakdown of this compound. The process can occur under both aerobic and anaerobic conditions, with different microbial communities and enzymes being active in each. Under anaerobic conditions, reductive dehalogenation is a key process where a halogen is removed and replaced by a hydrogen atom.

The table below summarizes findings from related brominated and chlorinated propanes, suggesting potential pathways for this compound.

| Compound | Microorganism/Enzyme | Degradation Pathway/Mechanism |

|---|---|---|

| 1,2,3-Tribromopropane | Agrobacterium radiobacter strain AD1(pTB3) | Initial dehalogenation to 2,3-dibromo-1-propanol by a haloalkane dehalogenase. |

| 1,2,3-Trichloropropane | Rhodococcus sp. m15-3 (DhaA enzyme) | Aerobic dehalogenation to 2,3-dichloro-1-propanol. |

| 1,2-Dichloropropane | Xanthobacter autotrophicus GJ10 | Hydrolytic dehalogenation via C-Cl bond cleavage. |

Environmental Fate Modeling and Persistent Organic Pollutant (POP) Considerations

Environmental Fate Modeling: To predict the distribution and persistence of chemicals in the environment, scientists use environmental fate models, such as fugacity models. nih.gov These models estimate how a chemical will partition between different environmental compartments like air, water, soil, and sediment based on its physicochemical properties. nih.govresearchgate.net For polybrominated compounds like PBDEs, models indicate a strong tendency to partition to organic carbon in soil and sediment. nih.govresearchgate.net The degree of bromination influences this behavior; highly brominated congeners are generally less volatile and more likely to adsorb to solids. researchgate.net Therefore, this compound, being a highly brominated propane (B168953), is expected to have a high affinity for soil and sediment, where it may persist if degradation rates are slow. nih.gov

Persistent Organic Pollutant (POP) Considerations: Persistent Organic Pollutants (POPs) are chemicals that are toxic, persist in the environment for long periods, bioaccumulate in organisms, and can be transported over long distances. epa.gov Many brominated flame retardants are classified as POPs and are regulated under international agreements like the Stockholm Convention. youtube.comacs.org

Key characteristics of POPs include:

Persistence: Resistance to degradation, leading to long environmental half-lives.

Bioaccumulation: The tendency to build up in the fatty tissues of living organisms. epa.gov

Long-Range Transport: The ability to travel far from their source via air and water currents. epa.gov

Toxicity: Adverse effects on human health and ecosystems. epa.gov

While this compound is not explicitly listed as a POP under the Stockholm Convention, its properties—being a polybrominated organic compound—raise concerns. Its persistence would depend on the rates of the abiotic and biotic degradation processes discussed above. Its potential for bioaccumulation would be related to its lipophilicity (fat-solubility). The long-range transport of polybrominated compounds has been documented, allowing them to reach remote areas like the Arctic. nih.govnih.gov

Analytical Methodologies for Environmental Monitoring and Pathway Elucidation

Accurate monitoring of this compound in environmental samples is essential for understanding its distribution, fate, and for elucidating its degradation pathways. A variety of analytical techniques are employed for the detection of halogenated organic compounds.

Sample Preparation: The first step involves extracting the target analyte from the environmental matrix (e.g., water, soil, sediment, biota). Common techniques include:

Liquid-Liquid Extraction (LLE): For water samples.

Solid-Phase Extraction (SPE): For concentrating analytes from water samples. researchgate.net

Soxhlet Extraction: For extracting compounds from solid samples like soil and sediment. ub.eduenv.go.jp

Pressurized Liquid Extraction (PLE): An accelerated method for solid samples. ub.educonicet.gov.ar

Ultrasonic Extraction: Using sound waves to enhance extraction from solid matrices. env.go.jp

After extraction, a "clean-up" step is often necessary to remove interfering compounds from the sample matrix. researchgate.netub.edu

Instrumental Analysis: The final determination and quantification are typically performed using chromatography coupled with a sensitive detector.

Gas Chromatography (GC): This is the most common separation technique for volatile and semi-volatile compounds like this compound.

Detectors:

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds.

Mass Spectrometry (MS): Provides definitive identification of the compound based on its mass-to-charge ratio and fragmentation pattern. GC-MS is a powerful tool for both quantification and identification of unknown degradation products. researchgate.net

The table below outlines common analytical methods for halogenated organic pollutants.

| Technique | Description | Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds in a gaseous state and identifies them by their mass spectrum. | Considered the gold standard for identification and quantification of organic pollutants. researchgate.net |

| Gas Chromatography-Electron Capture Detector (GC-ECD) | A highly sensitive detector for electrophilic compounds, particularly those containing halogens. | Widely used for trace analysis of halogenated pesticides and other pollutants. |

| Purge and Trap | A method to extract volatile organic compounds (VOCs) from a liquid or solid sample by bubbling an inert gas through it. | Used for analyzing VOCs in water and soil. |

| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique where a coated fiber is exposed to the sample to adsorb analytes. | Used for rapid sampling of water and air. researchgate.net |

Historical Trajectory and Future Directions in Polybrominated Propane Research

Evolution of Research Interests in Polyhalogenated Alkanes

The study of polyhalogenated alkanes, a class of compounds that includes 1,1,2,3-tetrabromopropane, has a rich and varied history. Initially, research was driven by the discovery of their utility in a wide range of applications. For instance, polychlorinated methanes gained prominence as inexpensive and efficient solvents for nonpolar and slightly polar substances. libretexts.org Chloroform (B151607), a well-known polyhalogenated alkane, was once widely used as an inhalation anesthetic. libretexts.org Similarly, carbon tetrachloride found common use as a cleaning solvent and in fire extinguishers for petroleum fires. libretexts.org

The focus of research began to shift as the chemical inertness and specific properties of certain polyhalogenated alkanes were recognized. The introduction of fluorine atoms into the molecular structure led to the development of fluorocarbons, which are known for their non-toxic, odorless, and nonflammable nature. libretexts.org This led to the creation of polymers like Teflon, a solid, chemically inert substance with excellent electrical insulation and self-lubricating properties. libretexts.org Another example is Kel-F, a polymer derived from the radical polymerization of chlorotrifluoroethene, which shares similarities with Teflon. libretexts.org

More recently, the environmental persistence and potential for bioaccumulation of some polyhalogenated compounds, such as polybrominated diphenyl ethers (PBDEs), have steered research towards understanding their environmental fate and developing safer alternatives. nih.govnih.govnih.gov PBDEs were extensively used as flame retardants in a variety of consumer goods. nih.govresearchgate.net This has led to a greater emphasis on "green chemistry" principles in the synthesis and application of all polyhalogenated compounds, including polybrominated propanes. rsc.orgnih.gov

The historical trajectory of research on polyhalogenated alkanes is summarized in the table below:

| Time Period | Key Research Focus | Examples of Compounds Studied |

| Early to Mid-20th Century | Synthesis and application as solvents and anesthetics. | Chloroform, Carbon Tetrachloride |

| Mid to Late 20th Century | Development of inert materials and polymers. | Teflon, Kel-F |

| Late 20th Century to Present | Environmental impact, toxicology, and development of safer alternatives. | Polybrominated Diphenyl Ethers (PBDEs) |

Emerging Synthetic Methodologies and Catalytic Approaches

The synthesis of polybrominated propanes and other polyhalogenated alkanes is continuously evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign methods. Traditional methods for producing brominated alkanes often relied on catalysts like concentrated sulfuric acid, which is highly corrosive and difficult to separate from the reaction mixture. mdpi.com

Current research is focused on overcoming these limitations through several key approaches:

Heterogeneous Catalysis: A significant advancement is the use of solid catalysts that can be easily recovered and reused. For example, alumina-modified sulfated zirconia (Al2O3/SO42−/ZrO2) has been shown to be an effective and reusable heterogeneous catalyst for the preparation of bromopropane from n-propanol. mdpi.com This approach not only simplifies the purification process but also reduces waste.

Catalytic Distillation: This technique combines reaction and separation in a single unit operation, leading to increased efficiency and reduced energy consumption. mdpi.com It has been successfully applied to the synthesis of bromopropane, achieving high yields without the formation of side products. mdpi.com

Free-Radical Halogenation Control: Free-radical halogenation is a fundamental reaction for introducing halogens into alkanes. masterorganicchemistry.com However, it can often lead to a mixture of products due to the reaction's lack of selectivity. masterorganicchemistry.comic.ac.uk Research is ongoing to control the selectivity of these reactions, for instance, by using specific reagents like N-bromosuccinimide (NBS), which exhibits high selectivity for allylic and benzylic positions. ic.ac.uk

Green Chemistry Principles: The twelve principles of green chemistry are increasingly guiding the development of new synthetic routes. nih.gov This includes the use of safer solvents (like water), renewable starting materials, and catalytic processes to minimize waste and energy consumption. rsc.orgnih.gov Micellar catalysis, for instance, utilizes surfactants to create nanoreactors in water, enhancing the solubility of organic compounds and facilitating reactions in an aqueous environment. rsc.org

Advances in Computational Prediction and Mechanistic Understanding

Computational chemistry has become an indispensable tool in understanding the complex reaction mechanisms involved in the synthesis and transformation of polybrominated propanes. By simulating molecular structures and reaction pathways, researchers can gain insights that are often difficult to obtain through experimental methods alone.

Key areas where computational methods are making an impact include:

Reaction Mechanism Elucidation: Computational models can be used to study the intricate steps of chemical reactions, such as the α-elimination and β-elimination reactions that are common in polyhalogenated alkanes. libretexts.org For instance, understanding the mechanism of dichlorocarbene (B158193) (:CCl2) formation from chloroform provides valuable knowledge for controlling similar reactions. libretexts.org

Predicting Molecular Properties: Quantum mechanics and molecular mechanics simulations can predict various properties of molecules, such as their stability, reactivity, and spectroscopic signatures. nih.gov This predictive power aids in the design of new molecules with desired characteristics.

Catalyst Design: Computational studies can help in the rational design of catalysts by modeling the interaction between the catalyst and the reactants. This approach was instrumental in understanding the role of oxidized boron species on hexagonal boron nitride (h-BN) catalysts in the oxidative dehydrogenation of propane (B168953) (ODHP). researchgate.net

Kinetic Modeling: By simulating reaction kinetics, researchers can understand how different factors, such as temperature and reactant concentrations, affect the rate and outcome of a reaction. This is crucial for optimizing industrial processes. For example, kinetic studies on the co-dehydrogenation of ethane (B1197151) and propane have provided insights into the role of alkanes as both radical generators and reactants. researchgate.net

The synergy between experimental and computational approaches is accelerating the pace of discovery in polybrominated propane chemistry, allowing for a more detailed and nuanced understanding of their behavior.

Prospects for Novel Applications and Sustainable Chemistry

While historically used in applications that are now being phased out due to environmental concerns, research into polybrominated propanes and related compounds continues to explore new and potentially more sustainable applications. The unique properties imparted by bromine atoms can be harnessed in various fields.

Potential future applications and sustainable chemistry approaches include:

Advanced Materials: The principles learned from the development of fluoropolymers like Teflon and Viton could be applied to create novel brominated polymers with specific properties, such as high thermal stability and chemical resistance. libretexts.org The copolymerization of different monomers can lead to elastomers with exceptional durability. libretexts.org

Pharmaceutical and Agrochemical Synthesis: Halogenated compounds are important building blocks in the synthesis of many pharmaceuticals and agrochemicals. ncert.nic.in The selective introduction of bromine atoms into a molecule can significantly alter its biological activity. Research into more efficient and selective bromination reactions could lead to the development of new and more effective drugs and pesticides.

Catalytic Upgrading of Alkanes: Significant research effort is directed towards the catalytic dehydrogenation of propane to produce propylene, a key building block for the chemical industry. osti.govrsc.org Advances in this area could provide more sustainable routes to important chemical intermediates.

The future of polybrominated propane chemistry will likely be shaped by the principles of green and sustainable chemistry, with a focus on developing applications that are both technologically advanced and environmentally responsible.

Challenges and Opportunities in Polybrominated Propane Chemistry

The field of polybrominated propane chemistry faces both significant challenges and exciting opportunities. Overcoming these challenges will be crucial for unlocking the full potential of these compounds in a safe and sustainable manner.

Challenges:

Environmental Persistence and Toxicity: A primary challenge is the environmental persistence and potential toxicity of some polybrominated compounds. nih.govresearchgate.net The bioaccumulation of certain polybrominated diphenyl ethers (PBDEs) has led to their regulation and phasing out. nih.govnih.govresearchgate.net Future research must prioritize the design of molecules that are readily biodegradable and have minimal ecological impact. nih.gov

Catalyst Deactivation: In catalytic processes like propane dehydrogenation, catalyst deactivation due to side reactions such as coking is a major issue that can limit the lifetime and efficiency of the catalyst. osti.gov

Cost and Scalability of Sustainable Processes: While sustainable synthetic methods are being developed, their cost and scalability for industrial production can be a barrier to widespread adoption. bpnews.com

Opportunities:

Development of Green Catalysts: There is a vast opportunity to develop novel, highly efficient, and recyclable catalysts for the synthesis of polybrominated propanes. rsc.orgmdpi.com This includes exploring new materials and catalytic systems that operate under milder conditions.

Renewable Propane Production: The development of commercially viable methods for producing propane from renewable feedstocks presents a major opportunity to improve the sustainability of the entire value chain. bpnews.comworldliquidgas.orgpropane.com

Advanced Functional Materials: The unique properties of polybrominated compounds can be leveraged to create advanced materials with tailored functionalities for a range of applications, from electronics to coatings. libretexts.orgresearchgate.net

Circular Economy Approaches: Implementing circular economy principles, such as the recycling and reuse of brominated materials, can help to minimize waste and reduce the environmental impact of these compounds. researchgate.net

Addressing the challenges while capitalizing on the opportunities will require a multidisciplinary approach, integrating advances in catalysis, computational chemistry, materials science, and environmental science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.